

# A Technical Guide to Sulfo Cy5.5-N3: Principles and Applications in Bioconjugation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sulfo Cy5.5-N3

Cat. No.: B15555281

[Get Quote](#)

Introduction: **Sulfo Cy5.5-N3** is a highly versatile, water-soluble fluorescent probe engineered for the precise labeling of biomolecules. As a member of the cyanine dye family, it exhibits exceptional photostability, a high quantum yield, and intense fluorescence in the near-infrared (NIR) spectrum.[1] The key features of Sulfo Cy5.5 are its sulfonic acid groups, which impart excellent water solubility, and a terminal azide (-N3) group. This azide moiety is the cornerstone of its utility in bioconjugation, enabling its covalent attachment to target molecules via "click chemistry"—a class of bioorthogonal reactions that are highly efficient and specific. This guide provides an in-depth overview of the properties, reaction mechanisms, and experimental protocols for utilizing **Sulfo Cy5.5-N3** in modern biological and therapeutic research.

## Core Properties and Quantitative Data

The performance of a fluorescent probe is defined by its photophysical and chemical properties. Sulfo Cy5.5 is characterized by its far-red excitation and near-infrared emission, which is advantageous for in vivo imaging due to reduced background autofluorescence from biological tissues.[2] Its high molar extinction coefficient contributes to its bright fluorescence, while the multiple sulfonate groups ensure high hydrophilicity and minimize non-specific binding.[3]

Table 1: Physicochemical and Spectral Properties of **Sulfo Cy5.5-N3**

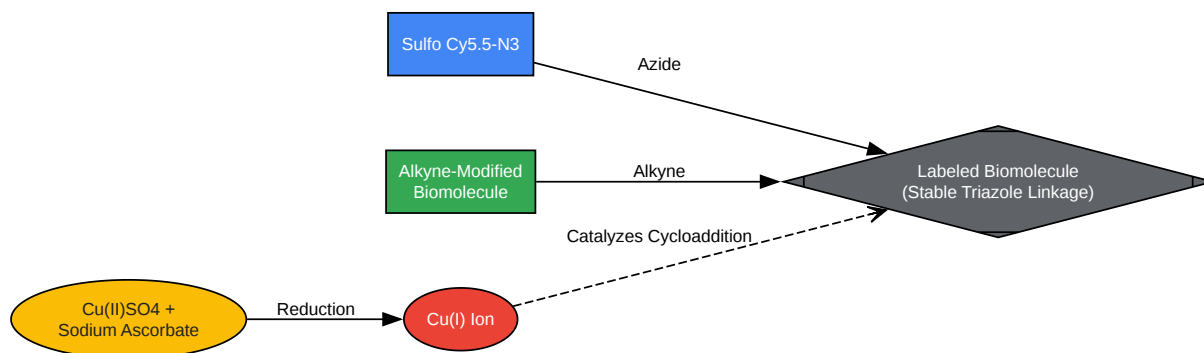
Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	~673-678 nm	[4][5]
Emission Maximum ( $\lambda_{em}$ )	~694-707 nm	[1][4][5]
Stokes Shift	~19 nm	[1]
Molar Extinction Coefficient	~190,000 - 235,000 M <sup>-1</sup> cm <sup>-1</sup>	[5][6]
Molecular Formula	C <sub>44</sub> H <sub>50</sub> N <sub>6</sub> O <sub>13</sub> S <sub>4</sub>	[5]
Molecular Weight	~999.2 g/mol	[5]
Solubility	High in Water, DMSO, DMF	[5]
Storage Conditions	-20°C, protected from light, desiccated	[3][4][5]

## Bioconjugation via Click Chemistry

The azide group on **Sulfo Cy5.5-N3** allows it to serve as a reporter molecule in click chemistry reactions. This approach provides a highly specific and efficient method for labeling biomolecules that have been pre-functionalized with a complementary alkyne or cyclooctyne group.

## Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the formation of a stable triazole ring by covalently linking the azide on the Sulfo Cy5.5 dye with a terminal alkyne on a target biomolecule (e.g., a protein, peptide, or nucleic acid). The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (like CuSO<sub>4</sub>) and a reducing agent such as sodium ascorbate.[7][8] Ligands like THPTA or TBTA are often included to stabilize the Cu(I) oxidation state and protect the target biomolecule from oxidative damage.[7][8]

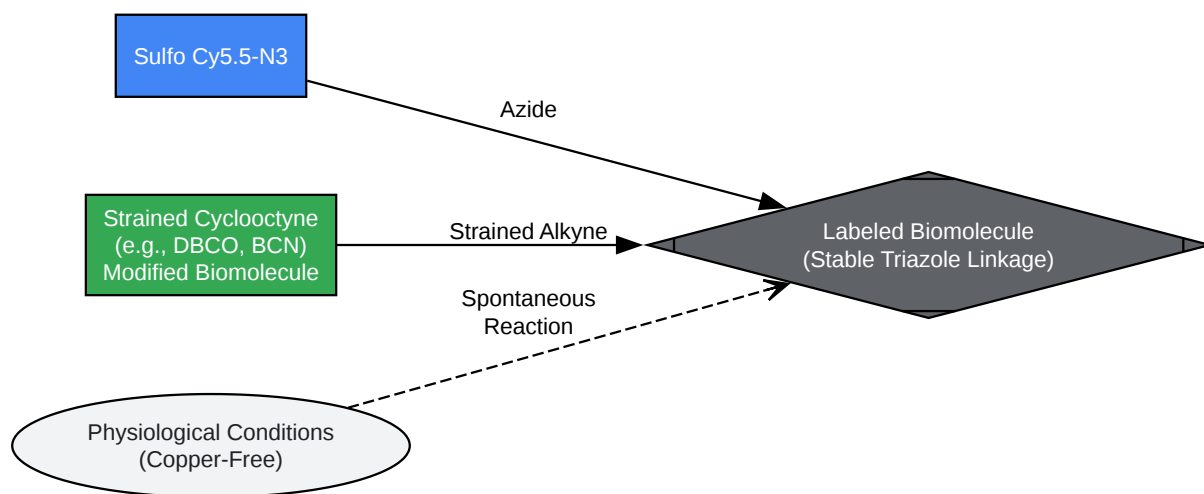


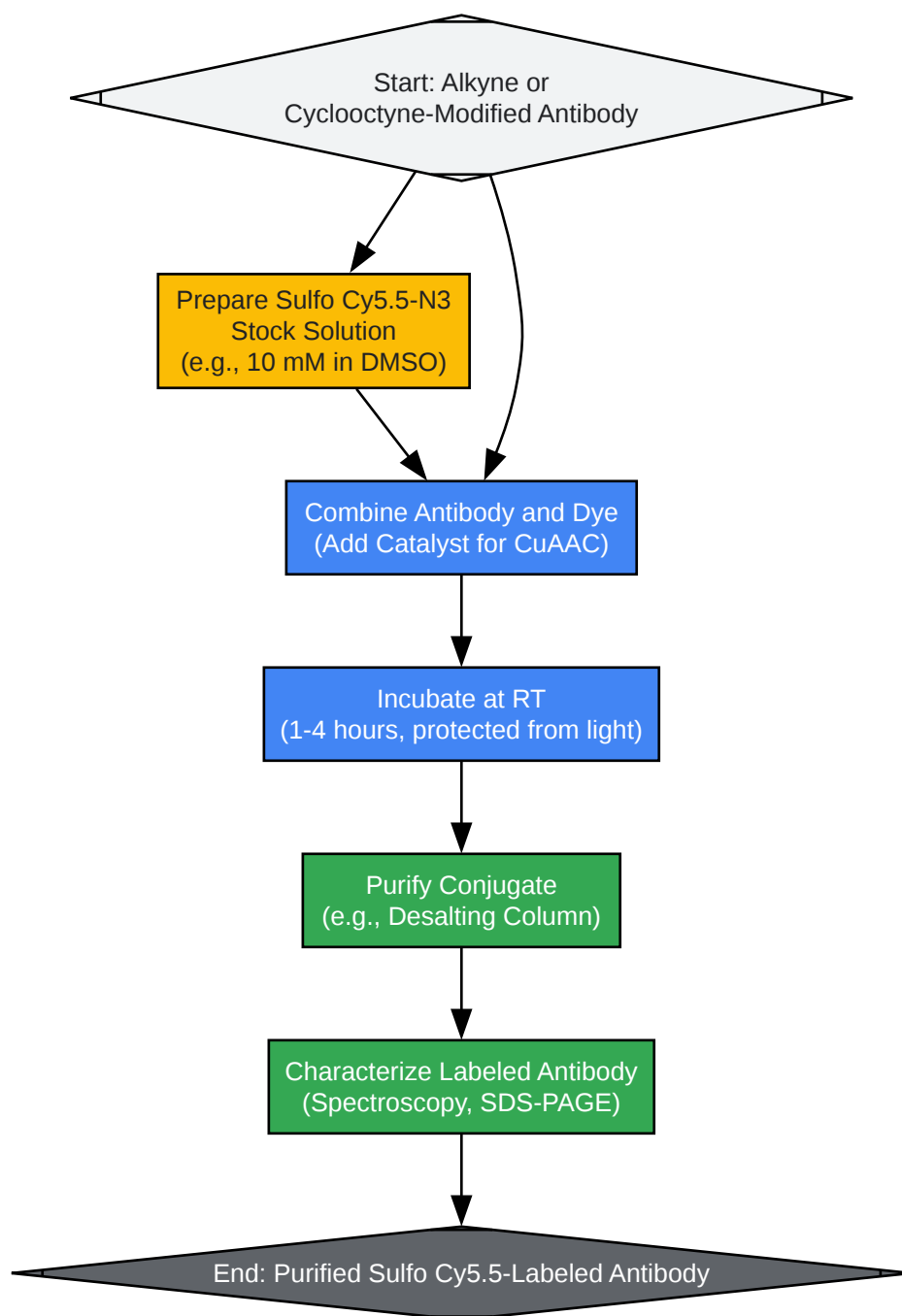
[Click to download full resolution via product page](#)

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

## Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems or with biomolecules sensitive to copper toxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative.<sup>[9][10]</sup> This reaction is catalyst-free and relies on the high intrinsic reactivity of a strained cyclooctyne (e.g., DBCO, BCN, DIFO) that has been incorporated into the target biomolecule.<sup>[4][10]</sup> The ring strain of the cyclooctyne drives the reaction with the azide group of **Sulfo Cy5.5-N3** to completion under physiological conditions, forming a stable triazole linkage without the need for a metal catalyst.<sup>[11][12]</sup>





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sulfo-Cy5.5 Azide, 1801695-56-6 | BroadPharm [broadpharm.com]
- 6. probes.bocsci.com [probes.bocsci.com]
- 7. scispace.com [scispace.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cy5-N3 | TargetMol [targetmol.com]
- 10. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- To cite this document: BenchChem. [A Technical Guide to Sulfo Cy5.5-N3: Principles and Applications in Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555281#understanding-the-applications-of-sulfo-cy5-5-n3-in-bioconjugation]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)